Flubendiamide

Overview

Description

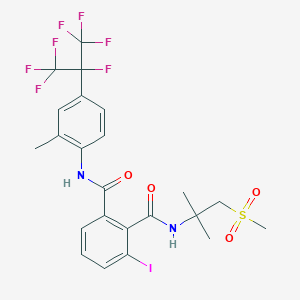

Flubendiamide (IUPAC name: 3-iodo-N2-(2-methyl-1-(methylsulfonyl)propan-2-yl)-N1-[2-methyl-4-(1,2,2,2-tetrafluoro-1-trifluoromethylethyl)phenyl]phthalamic acid) is a diamide insecticide first commercialized in 2007 by Nihon Nohyaku and Bayer CropScience . It targets insect ryanodine receptors (RyRs), causing uncontrolled calcium release in muscle cells, leading to paralysis and death in lepidopteran pests . Its unique mode of action, low mammalian toxicity (acute oral LD₅₀ > 2,000 mg/kg in rats), and efficacy against resistant pests have made it a cornerstone in integrated pest management (IPM) . However, its high production cost, toxicity to aquatic invertebrates (e.g., Daphnia magna LC₅₀ = 0.0021 mg/L), and non-systemic activity in plants limit its agronomic utility .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of flubendiamide involves several key steps. The structure of this compound is composed of three main parts: the phthaloyl moiety, the aliphatic amine moiety, and the aromatic amine moiety . The synthesis typically starts with the preparation of 2-methyl-4-(2-alkoxyhexafluoroisopropyl) anilines, which serve as key intermediates . These intermediates are then reacted with phthalic anhydride derivatives under specific conditions to form the final product .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of heptafluoroisopropyl iodide, which is essential for achieving high insecticidal activity . the high cost and poor stability of this reagent pose challenges for widespread industrial application .

Chemical Reactions Analysis

Types of Reactions: Flubendiamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various halogenating agents and catalysts are used to facilitate substitution reactions.

Major Products:

Des-iodo this compound: Formed through oxidation reactions.

Novel analogues: Formed through substitution reactions, often exhibiting high insecticidal activities.

Scientific Research Applications

Agricultural Applications

Flubendiamide has been widely adopted in various agricultural settings due to its efficacy and safety profile. Below is a summary table detailing its applications across different crops:

| Crop Type | Target Pests | Application Method | Efficacy |

|---|---|---|---|

| Corn (sweet & field) | Various lepidopteran larvae | Foliar spray | High efficacy against larvae |

| Cotton | Cotton bollworm, armyworms | Foliar spray | Effective against resistant strains |

| Tobacco | Tobacco budworm | Foliar spray | Rapid action and residual control |

| Vegetables | Cabbage looper, diamondback moth | Foliar spray | Long-lasting protection |

| Tree Fruits | Codling moth | Foliar spray | Effective against adults and larvae |

| Rice | Rice leaf folder | Foliar spray | Effective against multiple life stages |

Efficacy in Field Trials

A field trial conducted in India evaluated the effectiveness of this compound against the diamondback moth (Plutella xylostella) on cabbage crops. Results indicated that this compound provided superior control compared to traditional insecticides, with a significant reduction in pest populations observed within 48 hours post-application .

Impact on Non-target Species

Research has shown that this compound exhibits low toxicity to beneficial insects such as bees and natural predators of pests. This characteristic supports its use in IPM programs where the preservation of beneficial organisms is crucial for sustainable agriculture .

Environmental Impact and Residue Analysis

This compound's environmental impact has been studied extensively. It is known to degrade relatively quickly in soil and water environments, minimizing long-term residues. A study highlighted that this compound residues were significantly reduced within weeks after application, indicating a favorable profile for environmental safety .

Regulatory Status

This compound has received regulatory approval in several countries including the United States and Japan due to its effectiveness and safety profile. The Environmental Protection Agency (EPA) has recognized its potential role in resistance management strategies for lepidopteran pests, thus supporting its registration for various crops .

Mechanism of Action

Flubendiamide exerts its effects by selectively activating insect ryanodine receptors (RyRs), which are calcium-release channels located in the sarcoplasmic and endoplasmic reticulum of muscle cells . Activation of these receptors leads to uncontrolled release of calcium ions, causing permanent muscle contraction, paralysis, and eventually death of the insect . This unique mode of action distinguishes this compound from other insecticides that typically target the nervous system .

Comparison with Similar Compounds

Structural Analogues of Flubendiamide

This compound’s structure comprises three moieties: (A) phthaloyl, (B) aliphatic amine, and (C) aromatic amine with a heptafluoroisopropyl group . Modifications to these moieties have yielded analogues with varied bioactivity:

Key Findings :

- Compound 8h : Replacing the heptafluoroisopropyl group with an alkoxyhexafluoroisopropyl moiety retained insecticidal activity (70% mortality at 0.156 mg/L) while reducing toxicity to D. magna by ~3× compared to this compound .

- Broflanilide and Cyproflanilide : These derivatives exhibit enhanced potency due to improved binding affinity to RyRs but retain high aquatic toxicity .

Comparison with Other Diamide Insecticides

This compound belongs to the diamide class, which includes chlorantraniliprole, cyantraniliprole, and cyclaniliprole. Key differences:

| Parameter | This compound | Chlorantraniliprole | Cyantraniliprole |

|---|---|---|---|

| Spectrum | Narrow (Lepidoptera) | Broad (Lepidoptera, Coleoptera) | Broad (Lepidoptera, Hemiptera) |

| Systemic Activity | Non-systemic | Systemic (xylem transport) | Systemic |

| Residual Activity | Short (<7 days) | Extended (>14 days) | Extended (>14 days) |

| IRM Utility | High | Moderate | Moderate |

| Aquatic Toxicity | High | Moderate | Moderate |

| Cost | High | Moderate | Low |

Notes:

- Non-systemic vs. Systemic Activity: this compound’s lack of systemic movement reduces cross-generational pest exposure, making it preferable for resistance management (IRM) .

- Ecotoxicity : this compound’s 48 h LC₅₀ for D. magna (0.0021 mg/L) is 10× lower than chlorantraniliprole (0.021 mg/L), limiting its use near aquatic ecosystems .

Mechanism of Action and Cross-Resistance

This compound and its analogues activate RyR channels, but structural differences influence binding:

- This compound : Binds to a unique site on RyR, avoiding cross-resistance with older insecticides .

Biological Activity

Flubendiamide is a novel insecticide belonging to the class of phthalic acid diamides, primarily used for controlling lepidopterous pests in various agricultural crops. Its unique mode of action involves the activation of ryanodine receptors, which play a crucial role in regulating calcium levels in muscle and nerve cells. This article delves into the biological activity of this compound, exploring its mechanisms, effects on non-target organisms, and environmental implications through a comprehensive review of recent studies.

This compound operates by selectively activating ryanodine receptors (RyRs), leading to uncontrolled calcium release from the sarcoplasmic reticulum in muscle cells. This disruption results in paralysis and death of target insects. The specificity of this compound for immature stages of lepidopteran pests minimizes its impact on beneficial insects and other non-target species, making it a valuable tool in integrated pest management (IPM) programs .

Table 1: Comparison of this compound with Other Insecticides

| Insecticide | Mode of Action | Target Pests | Impact on Non-target Species |

|---|---|---|---|

| This compound | Ryanodine receptor activation | Lepidopteran larvae | Low |

| Spinosad | Nicotinic acetylcholine receptor | Various insects | Moderate |

| Emamectin benzoate | Glutamate-gated chloride channels | Lepidopteran larvae | Moderate |

| Pyrethroids | Sodium channel modulation | Wide range | High |

Soil Microbial Activity

Research indicates that this compound can influence soil enzyme activities positively at lower concentrations. A study conducted on groundnut soils demonstrated that this compound increased the activities of cellulase, invertase, and amylase at a concentration of 2.5 kg/ha, enhancing soil health and nutrient cycling. However, higher concentrations (5.0–10.0 kg/ha) were found to be toxic to these microbial activities .

Case Study: Toxicity Assessment

A recent study evaluated the cyto-genotoxic effects of this compound using model organisms such as Allium cepa and Drosophila melanogaster. The results showed that exposure to this compound caused significant chromosomal aberrations and DNA damage in A. cepa, with effects varying based on concentration and exposure duration. In D. melanogaster, high doses resulted in reduced locomotor activity and increased DNA damage, underscoring the compound's potential genotoxicity .

Table 2: Effects of this compound on Model Organisms

| Organism | Concentration (mM) | Observed Effects |

|---|---|---|

| Allium cepa | 0.001 | Minimal effect |

| 0.01 | Chromosomal aberrations detected | |

| 0.1 | Significant DNA damage | |

| 1 | Severe growth inhibition | |

| Drosophila melanogaster | 0.001 | No significant effect |

| 0.01 | Minor locomotor activity reduction | |

| 0.1 | Moderate DNA damage | |

| 1 | Major locomotor activity reduction |

Implications for Pest Management

This compound's selective action against lepidopterous pests makes it an effective component in resistance management strategies. Its low toxicity to beneficial insects allows for its integration into IPM practices without exacerbating secondary pest outbreaks . The compound's unique mechanism also provides an alternative to conventional insecticides, helping to mitigate resistance development among pest populations.

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for detecting flubendiamide residues in environmental samples?

- Methodological Answer : Reverse-phase HPLC-UV is a widely validated method for quantifying this compound and its metabolite desiodo-flubendiamide in soil and water. Extraction involves acetonitrile (soil) or ethyl acetate (water), with recovery rates ranging from 88.01–92.32% for this compound and 90.5–95.57% for desiodo-flubendiamide across pH 4–9.2. Linearity and repeatability are confirmed using spiked samples, and method validation includes matrix-matched calibration to account for environmental interference .

| Matrix | Analyte | Recovery (%) | Linear Range (ppm) |

|---|---|---|---|

| Soil | This compound | 88.01–90.26 | 0.05–5.0 |

| Soil | Desiodo-flubendiamide | 90.5–92.29 | 0.05–5.0 |

| Water (pH 7) | This compound | 89.21–92.32 | 0.05–5.0 |

Q. How do researchers assess the acute toxicity of this compound to non-target aquatic species?

- Methodological Answer : Standardized bioassays using model organisms like Danio rerio (zebrafish) are employed. LC-MS/MS quantifies tissue concentrations, while bioconcentration factors (BCFs) are calculated from steady-state levels. For example, BCFs of 1.125–2.011 in zebrafish indicate moderate bioaccumulation potential. Experimental designs include controlled exposure durations (e.g., 14 days) and LC₅₀ determinations under OECD guidelines .

Advanced Research Questions

Q. What experimental strategies resolve contradictions between laboratory and field data on this compound’s environmental persistence?

- Methodological Answer : Comparative studies should isolate variables such as UV exposure, pH, and microbial activity. For instance, photodegradation kinetics under simulated sunlight (using xenon lamps) can explain discrepancies in half-life values. Analytical validation via HPLC-MS/MS ensures detection of degradation products (e.g., nitro-reduced metabolites), while field studies must account for soil organic matter and temperature gradients .

Q. How can metabolic pathways of this compound in insects inform resistance management strategies?

- Methodological Answer : Radiolabeled this compound (¹⁴C-tagged) is used to trace metabolic products in lepidopteran pests. Enzyme inhibition assays (e.g., cytochrome P450 monooxygenases) identify detoxification mechanisms. Synergist studies with piperonyl butoxide (PBO) clarify metabolic resistance. Data should be cross-validated with genomic analyses of resistant vs. susceptible populations .

Q. What methodologies quantify the interaction between this compound and soil microbiota under varying pH conditions?

- Methodological Answer : Microcosm experiments with soil spiked at pH 4–9.2 assess microbial degradation rates. Metagenomic sequencing (16S rRNA) identifies microbial consortia involved in biodegradation. Residue analysis via HPLC-UV and mass balance calculations (comparison between sterile and non-sterile soils) differentiate abiotic vs. biotic degradation pathways .

Q. Data Contradiction and Synthesis

Q. How should researchers address conflicting reports on this compound’s toxicity to pollinators?

- Methodological Answer : Dose-response studies using standardized protocols (e.g., OECD 213 for honeybees) are critical. Differences may arise from exposure routes (oral vs. contact) or formulation additives. Meta-analyses should weight data by sample size and experimental rigor, while probabilistic risk assessments (e.g., Quotient Method) contextualize field-relevant concentrations .

Q. Experimental Design Considerations

Q. What controls are essential when studying this compound’s photodegradation in water?

- Methodological Answer : Include dark controls to rule out hydrolysis, and use actinometric compounds (e.g., potassium ferrioxalate) to calibrate light intensity. Monitor nitrate/nitrite levels, as these ions accelerate photolysis via ROS generation. Degradation products must be identified using high-resolution MS/MS to avoid misattribution of toxicity effects .

Q. Ecological Risk Assessment

Q. How do probabilistic models improve this compound’s aquatic risk assessment?

- Methodological Answer : Species Sensitivity Distributions (SSDs) integrate toxicity data across taxa (e.g., algae, daphnia, fish) to estimate HC₅ (hazardous concentration for 5% of species). Monte Carlo simulations account for environmental variability (e.g., water hardness, dissolved organic carbon). Field validation using mesocosm studies bridges lab-to-field extrapolation gaps .

Q. Tables for Key Parameters

Table 1 : Photodegradation Half-Lives of this compound Under Varied Conditions

| Light Source | pH | Half-Life (h) | Major Degradation Product |

|---|---|---|---|

| Simulated Sunlight | 7.0 | 48.2 | Desiodo-flubendiamide |

| UV-C Lamp | 4.0 | 12.5 | Nitro-reduced derivative |

Table 2 : Zebrafish Toxicity Parameters for this compound

| Exposure Duration | LC₅₀ (mg/L) | BCF (Mean) | Target Tissue |

|---|---|---|---|

| 96 hours | 2.8 | 1.89 | Liver |

| 14 days | 1.2 | 2.01 | Gonads |

Properties

IUPAC Name |

1-N-[4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-methylphenyl]-3-iodo-2-N-(2-methyl-1-methylsulfonylpropan-2-yl)benzene-1,2-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22F7IN2O4S/c1-12-10-13(21(24,22(25,26)27)23(28,29)30)8-9-16(12)32-18(34)14-6-5-7-15(31)17(14)19(35)33-20(2,3)11-38(4,36)37/h5-10H,11H2,1-4H3,(H,32,34)(H,33,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGNITFSDLCMLGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(C(F)(F)F)(C(F)(F)F)F)NC(=O)C2=C(C(=CC=C2)I)C(=O)NC(C)(C)CS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22F7IN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4047672 | |

| Record name | Flubendiamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

682.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Solubility (g/L, 20 °C): p-xylene 0.488; n-heptane 0.000835; methanol 26.0; 1,2-dichloroethane 8.12; acetone 102; ethyl acetate 29.4, In water, 29.9 ug/L at 20 °C | |

| Record name | Flubendiamide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7883 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.659 at 20 °C | |

| Record name | Flubendiamide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7883 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

<7.5X10-7 mm Hg at 25 °C | |

| Record name | Flubendiamide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7883 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Ryanodine receptors (RyRs) are a distinct class of ligand-gated calcium channels controlling the release of calcium from intracellular stores. They are located on the sarcoplasmic reticulum of muscle and the endoplasmic reticulum of neurons and many other cell types. Ryanodine, a plant alkaloid and an important ligand used to characterize and purify the receptor, has served as a natural botanical insecticide, but attempts to generate synthetic commercial analogues of ryanodine have proved unsuccessful. Recently /the phthalic acid and diamide/ classes of synthetic chemicals have emerged resulting in commercial insecticides that target insect RyRs. ... /This article reviews/ the structure and functions of insect RyRs and addresses the modes of action of phthalic acid diamides and anthranilic diamides on insect ryanodine receptors. Particularly interesting is the inherent selectivity both chemical classes exhibit for insect RyRs over their mammalian counterparts..., Flubendiamide is a benzenedicarboxamide derivative that shows selective insecticidal activity against lepidopterous insects. The specific modulatory effects of flubendiamide on ryanodine binding in insect muscle microsomal membranes suggest that the ryanodine receptor (RyR) Ca(2+) release channel is a primary target of flubendiamide. ... cDNA encoding a novel RyR from the lepidopterous silkworm RyR (sRyR) /was cloned/ and ... the sensitivity to flubendiamide of the recombinant sRyR in HEK293 cells /was tested/. Confocal localization studies and Ca(2+) imaging techniques revealed that sRyRs form Ca(2+) release channels in the endoplasmic reticulum. Importantly, flubendiamide induced release of Ca(2+) through the sRyR, but not through the rabbit RyR isoforms. Photoaffinity labeling of sRyR deletion mutants using a photoreactive derivative revealed that flubendiamide is mainly incorporated into the transmembrane domain (amino acids 4111-5084) of the sRyR. The rabbit cardiac muscle isoform RyR2 (rRyR2) and the RyR mutant carrying a replacement of the transmembrane domain (residues 4084-5084) with its counterpart sequence from rRyR2 (residues 3936-4968) were not labeled by the photoreactive compound. This replacement in the sRyR significantly impaired the responses to flubendiamide but only marginally reduced the sensitivity to caffeine, a general RyR activator. Furthermore, deletion of the N-terminal sequence (residues 183-290) abolished the responses of the sRyR to flubendiamide but not the sensitivity to caffeine. /These/ results suggest that the transmembrane domain plays an important role in the formation of an action site for flubendiamide, while the N-terminus is a structural requirement for flubendiamide-induced activation of the sRyR., Flubendamide belongs to the phthalic acid diamide class of insecticides for control of adult and larval Lepidoptera. It acts by targeting the ryanodine cell receptor and interfering with the calcium release channel, which is involved in muscle contraction. It is known to stabilize insect ryanodine receptors in an open state in a species-specific manner and to desensitize the calcium dependence of channel activity. Continuous stimulation of muscle contraction by "locking" the calcium channel in an "open" state, leads to muscle paralysis and eventual death of the organism. Whole organism symptoms may include feeding cessation, lethargy, paralysis, and death. | |

| Record name | Flubendiamide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7883 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystalline powder | |

CAS No. |

272451-65-7 | |

| Record name | Flubendiamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=272451-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flubendiamide [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0272451657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flubendiamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Benzenedicarboxamide, N2-[1,1-dimethyl-2-(methylsulfonyl)ethyl]-3-iodo-N1-[2-methyl-4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]phenyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.778 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUBENDIAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GEV84ZI4K6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Flubendiamide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7883 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

217.5-220.7 °C | |

| Record name | Flubendiamide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7883 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.